molecular formula C20H21FN6O B5081891 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B5081891
M. Wt: 380.4 g/mol
InChI Key: QCLHNYNLNNVCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine features a pyridazine core substituted at positions 3 and 6 with a 3,5-dimethylpyrazole group and a 4-(3-fluorobenzoyl)piperazine moiety, respectively. Pyridazine derivatives are recognized for their diverse pharmacological applications, including anti-inotropic, anti-platelet aggregation, and anti-viral activities .

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)25-8-10-26(11-9-25)20(28)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLHNYNLNNVCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with 3-fluorobenzoyl chloride. Finally, the pyridazine ring is formed through a cyclization reaction involving the pyrazole and piperazine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the fluorobenzoyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related pyridazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents on Pyridazine Piperazine Substituent Biological Activity Notes
Target Compound C₂₀H₂₀FN₆O 379.41 g/mol 3-(3,5-dimethyl-1H-pyrazol-1-yl) 4-(3-fluorobenzoyl) Hypothesized improved bioavailability
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine C₁₃H₁₇N₆ 281.33 g/mol Same as target Unsubstituted piperazine No activity specified
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine C₉H₉ClN₄ 220.65 g/mol 3-(3,5-dimethylpyrazol-1-yl) Chlorine at position 6 Not reported
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C₁₇H₂₀Cl₂N₄O 387.27 g/mol Chlorine at position 3 4-[3-(4-chlorophenoxy)propyl] Anti-bacterial, anti-viral
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine C₂₁H₂₆N₆O₃S 442.50 g/mol Same as target 4-((4-methoxy-3-methylphenyl)sulfonyl) Unspecified
Key Observations:

This contrasts with the unsubstituted piperazine in and the sulfonyl group in , which may alter solubility and electronic profiles. The chlorophenoxypropyl substituent in confers anti-microbial activity, suggesting that bulkier groups on piperazine may influence target specificity .

Pyridazine Core Substitutions :

  • Replacement of the pyridazine chlorine in with a piperazine-benzoyl group (as in the target compound) likely reduces electrophilicity, improving metabolic stability.

Hypothesized Pharmacological Advantages

  • The 3-fluorobenzoyl group may improve blood-brain barrier penetration due to increased lipophilicity, a feature absent in and .
  • Fluorine’s electron-withdrawing effect could reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C17H20FN5\text{C}_{17}\text{H}_{20}\text{F}\text{N}_5

Where:

  • The pyrazole moiety contributes to various biological activities.
  • The piperazine ring enhances solubility and bioavailability.

Pharmacological Activities

The biological activity of pyrazole derivatives, including the compound , has been extensively studied. Key pharmacological activities include:

  • Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to the one under study have demonstrated inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antitumoral Activity : Recent studies indicate that modifications in the phenyl moiety can lead to enhanced antitumoral activity through mechanisms such as tubulin polymerization inhibition .
  • Antimicrobial Effects : Certain pyrazole derivatives have exhibited promising antimicrobial activities against various bacterial strains and fungi, showing potential for treating infections .

The mechanisms through which these compounds exert their biological effects are varied and include:

  • Inhibition of Enzyme Activity : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : Some compounds affect signaling pathways associated with cell proliferation and apoptosis, contributing to their antitumoral effects .

Study 1: Anti-inflammatory Activity

In a study conducted by Selvam et al., a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested for anti-inflammatory properties. The compound designated as 3k exhibited significant anti-inflammatory effects comparable to indomethacin .

Study 2: Antimicrobial Efficacy

Burguete et al. reported on the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which were screened against Mycobacterium tuberculosis and various bacterial strains. One compound showed over 98% inhibition against the MTB strain H37Rv, indicating strong antimicrobial potential .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleEffectiveness
Anti-inflammatory3kComparable to indomethacin
AntitumoralVarious phenyl-modified pyrazolesInhibition of tubulin polymerization
Antimicrobial1-acetyl-3,5-diphenyl derivatives>98% inhibition against MTB
MechanismDescription
Enzyme InhibitionInhibition of COX enzymes
Signaling Pathway ModulationAffects pathways related to cell growth

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. A common approach is:

Pyridazine core formation : React 3,6-dichloropyridazine with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazole moiety .

Piperazine functionalization : Substitute the remaining chlorine atom with a pre-synthesized 4-(3-fluorobenzoyl)piperazine derivative using palladium-catalyzed coupling (e.g., Buchwald-Hartwig conditions) .
Critical factors :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive groups.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to avoid hydrolysis .
  • Catalyst loading : 5–10 mol% Pd(OAc)₂ with ligands like Xantphos optimizes coupling efficiency .
    Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >70% purity, confirmed by HPLC .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • X-ray crystallography : Resolves atomic-level geometry, particularly for verifying piperazine-pyridazine dihedral angles and fluorine positioning .
  • FTIR spectroscopy : Identifies key functional groups (e.g., C=O stretch of fluorobenzoyl at ~1680 cm⁻¹, pyrazole C-N at ~1550 cm⁻¹) .
  • NMR :
    • ¹H NMR : Distinct signals for pyrazole methyl groups (δ 2.1–2.3 ppm) and piperazine protons (δ 3.2–3.5 ppm) .
    • ¹³C NMR : Fluorobenzoyl carbonyl appears at ~165 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 422.18) .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Answer:
Methodological framework :

Systematic substitution : Synthesize analogs with variations in:

  • Pyrazole methyl groups (3,5-dimethyl → 3-methyl or H).
  • Fluorobenzoyl substituents (e.g., meta-fluoro vs. para-fluoro) .

Biological assays :

  • Enzyme inhibition : Test against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays.
  • Cellular activity : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) via MTT assays .

Data correlation : Use computational tools (e.g., CoMFA, molecular docking) to link structural features (e.g., electron-withdrawing fluorine) to activity trends .

Advanced: How to resolve contradictions in biological activity data across assay systems?

Answer:
Case example : Discrepancies in anti-proliferative activity (e.g., high potency in vitro but low in vivo):

Assay conditions :

  • Solubility : Verify compound solubility in physiological buffers (use DMSO controls ≤0.1%).
  • Metabolic stability : Perform liver microsome assays to assess degradation .

Orthogonal validation :

  • Target engagement : Use thermal shift assays (TSA) to confirm binding to intended kinases .
  • Pathway analysis : Quantify downstream biomarkers (e.g., phosphorylated Akt via Western blot).

Meta-analysis : Compare data across ≥3 independent studies to identify outliers .

Advanced: What computational strategies predict target interactions, and how to validate them?

Answer:
In silico workflow :

Target prediction : Use SwissTargetPrediction or SEA to prioritize kinases/GPCRs based on structural similarity .

Docking simulations :

  • Software : AutoDock Vina or Schrödinger Glide.
  • Key interactions : Fluorine’s halogen bonding with kinase hinge regions (e.g., EGFR T790M) .

Validation :

  • SPR biosensors : Measure binding kinetics (ka/kd) for top predicted targets.
  • Mutagenesis : Engineer kinase mutants (e.g., T790M→Ala) to disrupt predicted interactions .

Advanced: How to design experiments analyzing metabolic stability and toxicity?

Answer:

In vitro ADME :

  • Microsomal stability : Incubate with human liver microsomes (HLM), quantify parent compound via LC-MS/MS at 0/30/60 min .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.

Toxicity profiling :

  • hERG assay : Patch-clamp electrophysiology to assess cardiac risk.
  • Ames test : Bacterial reverse mutation assay for genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.